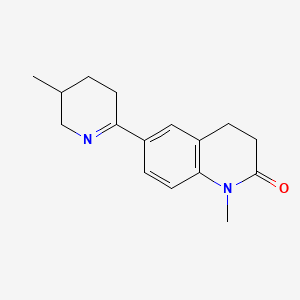
1-Methyl-6-(5-methyl-3,4,5,6-tetrahydropyridin-2-yl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” is a complex organic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of quinolinone oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinolinone ring, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone oxides, while substitution reactions could produce a variety of functionalized quinolinones.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinolinones in various chemical reactions.
Biology
Biologically, quinolinones are known for their antimicrobial and anticancer activities. Research into this compound might focus on its potential as a therapeutic agent against various diseases.
Medicine
In medicine, derivatives of quinolinones are explored for their pharmacological properties. This compound could be investigated for its potential use in drug development.
Industry
Industrially, quinolinones are used in the synthesis of dyes, pigments, and other specialty chemicals. This compound might find applications in these areas due to its unique chemical properties.
作用机制
The mechanism of action of “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with distinct chemical properties.
Pyridine: A basic structure that forms the backbone of many complex organic compounds.
Uniqueness
What sets “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” apart is its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC 名称 |
1-methyl-6-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H20N2O/c1-11-3-6-14(17-10-11)12-4-7-15-13(9-12)5-8-16(19)18(15)2/h4,7,9,11H,3,5-6,8,10H2,1-2H3 |
InChI 键 |
KTTARMWXLRNQOV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)N(C(=O)CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


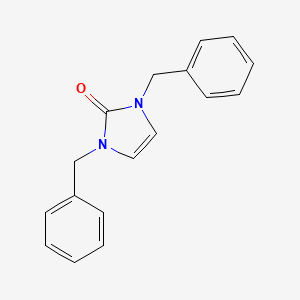
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
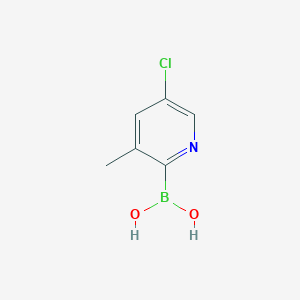
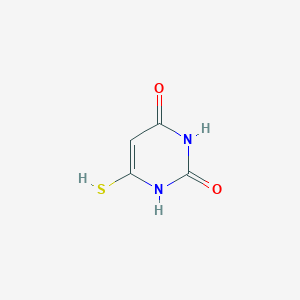
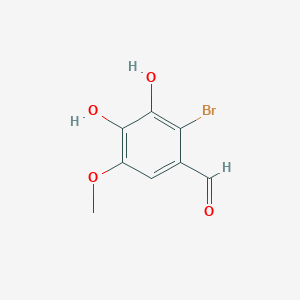
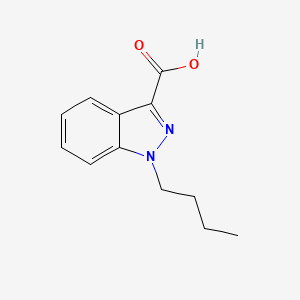
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)



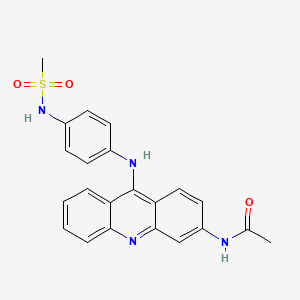
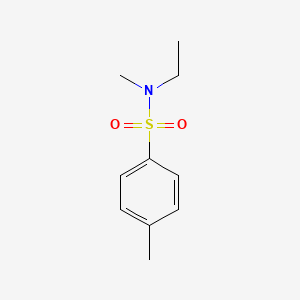
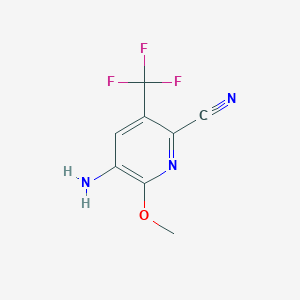
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
